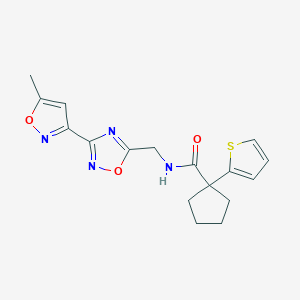![molecular formula C18H15ClN4O3 B2548744 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2097904-27-1](/img/structure/B2548744.png)
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound plays a crucial role in regulating various pathways in the body, including hematopoiesis, immunity, and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinoxalin-2-yloxy group: This step typically involves nucleophilic substitution reactions.
Chlorination and carbonylation: These steps are crucial for introducing the chloro and carbonyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the final product in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating biological pathways, particularly those involving JAK2.
Medicine: Investigated for its potential therapeutic effects in diseases related to JAK2 dysregulation, such as certain cancers and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting the protein kinase JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune responses. By targeting JAK2, the compound can modulate these pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
Uniqueness
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is unique due to its specific structural features, which confer high selectivity and potency towards JAK2. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other JAK inhibitors.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYFAQQJSGQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)
![2-CHLORO-3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE](/img/structure/B2548671.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)



![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![N-[2-(DIETHYLAMINO)ETHYL]-N'-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE](/img/structure/B2548684.png)
